molecular formula C17H19N3O2 B250372 N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide

Número de catálogo B250372
Peso molecular: 297.35 g/mol
Clave InChI: GNZZETLZJIDXSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mecanismo De Acción

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) delta. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. PI3K delta is another important enzyme that plays a role in the survival and proliferation of cancer cells. By inhibiting these enzymes, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide has been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax. N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide has also been shown to have a favorable safety profile in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is its potency and selectivity for BTK and PI3K delta, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for the development of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide. One possibility is the combination of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide with other anti-cancer drugs to enhance its efficacy. Another possibility is the development of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide for the treatment of other diseases, such as autoimmune disorders. Finally, further studies are needed to determine the optimal dosing regimen and potential side effects of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide in clinical settings.
In conclusion, N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its efficacy and safety in clinical settings and identify potential future directions for its development.

Métodos De Síntesis

The synthesis of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide involves several steps, starting with the reaction of 3,4,5-trimethyl-1H-pyrazole with 4-nitrobenzoyl chloride to form 4-nitro-N-{3,4,5-trimethyl-1H-pyrazol-1-yl}benzamide. This intermediate is then reduced to the corresponding amine using palladium on carbon. The amine is then coupled with cyclopropanecarboxylic acid in the presence of EDCI/HOBt to yield N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide.

Aplicaciones Científicas De Investigación

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide inhibits the growth of cancer cells by targeting key signaling pathways, such as BTK and PI3K.

Propiedades

Fórmula molecular

C17H19N3O2

Peso molecular

297.35 g/mol

Nombre IUPAC

N-[4-(3,4,5-trimethylpyrazole-1-carbonyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H19N3O2/c1-10-11(2)19-20(12(10)3)17(22)14-6-8-15(9-7-14)18-16(21)13-4-5-13/h6-9,13H,4-5H2,1-3H3,(H,18,21)

Clave InChI

GNZZETLZJIDXSL-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C

SMILES canónico

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.